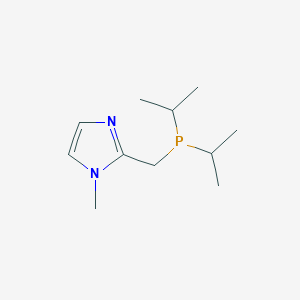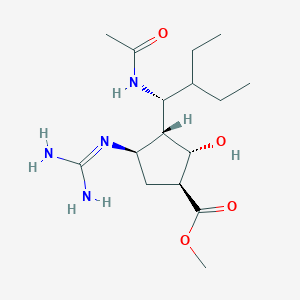
1-Methyl-2-(diisopropylphosphinomethyl)-1H-imidazole
Übersicht
Beschreibung
1-Methyl-2-(diisopropylphosphinomethyl)-1H-imidazole, also known as MDPIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of imidazolium salts and is known to possess excellent catalytic properties.
Wirkmechanismus
1-Methyl-2-(diisopropylphosphinomethyl)-1H-imidazole acts as a ligand in organometallic catalysis, where it coordinates with a metal complex to form an active catalyst. The metal complex then interacts with the substrate, leading to the formation of the desired product. This compound has a unique structure that allows it to coordinate with a wide range of metals, making it a versatile ligand in catalysis.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. It is also stable under a wide range of conditions, making it an ideal ligand for catalysis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-2-(diisopropylphosphinomethyl)-1H-imidazole as a ligand in catalysis is its high stability under a wide range of conditions. It is also easy to synthesize and has a high yield. However, one of the limitations of using this compound is that it can be difficult to remove from the reaction mixture, leading to contamination of the final product.
Zukünftige Richtungen
There are several future directions for the use of 1-Methyl-2-(diisopropylphosphinomethyl)-1H-imidazole in scientific research. One area of interest is the development of new catalytic reactions using this compound as a ligand. Another area of interest is the synthesis of new biologically active compounds using this compound as a catalyst. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound and its potential applications in medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used as a ligand in organometallic catalysis and has been used in various reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling. This compound has a unique structure that allows it to coordinate with a wide range of metals, making it a versatile ligand in catalysis. Further studies are needed to understand the full potential of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(diisopropylphosphinomethyl)-1H-imidazole has gained significant attention due to its excellent catalytic properties. It is widely used as a ligand in organometallic catalysis, which involves the use of metal complexes to catalyze chemical reactions. This compound has been used in various reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling. It has also been used in the synthesis of biologically active compounds such as anti-cancer drugs and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
(1-methylimidazol-2-yl)methyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2P/c1-9(2)14(10(3)4)8-11-12-6-7-13(11)5/h6-7,9-10H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGKQOYBFJIVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CC1=NC=CN1C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















